molecular formula C7H5N3O2 B11793398 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde

5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde

Cat. No.: B11793398
M. Wt: 163.13 g/mol
InChI Key: POEQUZHKOKCGAA-UHFFFAOYSA-N
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Description

5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrimidine ring, with a carbaldehyde group at the 2-position and a keto group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-aminopyrimidine with glyoxal under acidic conditions, followed by oxidation to introduce the keto group at the 5-position. Another approach involves the use of multicomponent reactions, where a mixture of aldehydes, amines, and isocyanides undergoes cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, may be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In the context of its anticancer activity, it may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a keto group and a carbaldehyde group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C7H5N3O2/c11-4-5-3-10-6(9-5)1-2-8-7(10)12/h1-4H,(H,8,12)

InChI Key

POEQUZHKOKCGAA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)N2C1=NC(=C2)C=O

Origin of Product

United States

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